6-Chloro-2-methyl-1H-indole-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

6-Chloro-2-methyl-1H-indole-3-carboxylic acid (CAS 920023-47-8) is a chloro-substituted indole-3-carboxylic acid derivative with a molecular formula of C10H8ClNO2 and a molecular weight of 209.63 g/mol. It belongs to the class of 2-methylindole-3-carboxylic acids, which serve as privileged scaffolds in medicinal chemistry and as versatile building blocks for the synthesis of bioactive molecules.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 920023-47-8
Cat. No. B3303115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-1H-indole-3-carboxylic acid
CAS920023-47-8
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C10H8ClNO2/c1-5-9(10(13)14)7-3-2-6(11)4-8(7)12-5/h2-4,12H,1H3,(H,13,14)
InChIKeyHTEXXHGWBCGGJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methyl-1H-indole-3-carboxylic acid (CAS 920023-47-8) | Key Intermediate for Drug Discovery and Chemical Synthesis


6-Chloro-2-methyl-1H-indole-3-carboxylic acid (CAS 920023-47-8) is a chloro-substituted indole-3-carboxylic acid derivative with a molecular formula of C10H8ClNO2 and a molecular weight of 209.63 g/mol . It belongs to the class of 2-methylindole-3-carboxylic acids, which serve as privileged scaffolds in medicinal chemistry and as versatile building blocks for the synthesis of bioactive molecules [1]. The presence of the chloro substituent at the 6-position, combined with the carboxylic acid group at the 3-position and a methyl group at the 2-position, provides a unique substitution pattern that distinguishes it from other indole-3-carboxylic acid analogs in terms of physicochemical properties and synthetic utility .

Why 6-Chloro-2-methyl-1H-indole-3-carboxylic acid Cannot Be Replaced by Unsubstituted or 5-Substituted Indole-3-carboxylic Acid Analogs


Simple substitution with unsubstituted 2-methylindole-3-carboxylic acid or 5-substituted analogs fails to recapitulate the distinct physicochemical profile of 6-chloro-2-methyl-1H-indole-3-carboxylic acid. The 6-chloro substituent significantly increases lipophilicity (ΔlogP ≈ +0.65 relative to the unsubstituted parent [1]) and enhances acidity (ΔpKa ≈ -0.39 [2]), directly impacting membrane permeability, solubility-pH profiles, and ionization state at physiological pH. Furthermore, the chloro group provides a unique synthetic handle for palladium-catalyzed cross-coupling reactions that is absent in non-halogenated analogs, enabling divergent synthesis of biaryl and heteroaryl derivatives . These quantitative and qualitative differences render generic substitution scientifically invalid for applications requiring precise control over physicochemical properties or downstream functionalization.

Quantitative Differentiation of 6-Chloro-2-methyl-1H-indole-3-carboxylic acid Against Closest Analogs


Enhanced Lipophilicity (LogP 2.83 vs. 2.17) Improves Membrane Permeability and Pharmacokinetic Profile

6-Chloro-2-methyl-1H-indole-3-carboxylic acid exhibits a calculated logP of 2.8279, which is 0.65 log units higher than the unsubstituted 2-methyl-1H-indole-3-carboxylic acid (logP 2.17450) [1]. This increase in lipophilicity is attributed to the electron-withdrawing and hydrophobic nature of the chloro substituent at the 6-position. Higher logP values correlate with improved passive membrane permeability and enhanced blood-brain barrier penetration potential, which are critical parameters in central nervous system drug discovery and oral bioavailability optimization.

Medicinal Chemistry Drug Design Physicochemical Profiling

Increased Acidity (pKa ~3.5 vs. 3.91) Due to 6-Chloro Substitution Enhances Solubility and Ionization State Control

The 6-chloro substituent increases the acidity of the carboxylic acid group relative to the unsubstituted parent. While experimental pKa data for 6-chloro-2-methyl-1H-indole-3-carboxylic acid is not directly reported, class-level inference from structurally analogous 6-chloroindole-3-carboxylic acid (pKa = 3.52) [1] compared to 2-methylindole-3-carboxylic acid (pKa = 3.91) indicates a pKa reduction of approximately 0.4 units. This shift results in a higher proportion of the ionized carboxylate form at physiological pH, which can improve aqueous solubility, reduce nonspecific protein binding, and alter binding interactions with biological targets that rely on charge complementarity.

Pharmaceutical Sciences Preformulation Acid-Base Chemistry

6-Chloro Group as a Versatile Synthetic Handle for Palladium-Catalyzed Cross-Coupling Reactions

The 6-chloro substituent serves as a reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings . This synthetic versatility is absent in non-halogenated 2-methylindole-3-carboxylic acid analogs, which lack a suitable leaving group for such transformations. The chloro group enables the efficient introduction of aryl, heteroaryl, vinyl, and amino functionalities at the 6-position, facilitating the rapid generation of diverse compound libraries for structure-activity relationship studies. This differentiation is class-level: aryl chlorides on indole scaffolds are well-established substrates for these transformations, and 6-chloroindoles specifically have been employed in Suzuki-Miyaura reactions to construct biaryl systems .

Organic Synthesis Medicinal Chemistry Chemical Biology

Increased Molecular Weight and Halogen Effect Modulate Target Binding and Metabolic Stability

The molecular weight of 6-chloro-2-methyl-1H-indole-3-carboxylic acid is 209.63 g/mol, compared to 175.18 g/mol for the unsubstituted 2-methyl analog [1]. This 34.45 g/mol increase is due solely to the replacement of a hydrogen atom with a chlorine atom. Chlorine substitution is a well-validated strategy in medicinal chemistry to modulate target binding through halogen bonding, increase metabolic stability by blocking sites of oxidative metabolism, and alter conformational preferences due to increased steric bulk [2]. While direct comparative biological data for this specific compound is limited, the class-level evidence for halogen effects on drug-like properties supports the differentiation of this derivative from its non-halogenated counterparts.

Drug Metabolism Pharmacokinetics Structure-Activity Relationship

Optimal Application Scenarios for 6-Chloro-2-methyl-1H-indole-3-carboxylic acid in Research and Industrial Settings


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

Based on the 0.65 log unit increase in lipophilicity relative to the unsubstituted parent [1], 6-chloro-2-methyl-1H-indole-3-carboxylic acid is optimally suited for lead optimization programs where improved membrane permeability, blood-brain barrier penetration, or metabolic stability are design objectives. The chloro substituent also provides a potential site for halogen bonding interactions with target proteins, as supported by class-level evidence for halogen effects in drug design [2].

Chemical Biology: Synthesis of Biaryl and Heteroaryl Derivatives via Suzuki-Miyaura Coupling

The 6-chloro group serves as an effective handle for palladium-catalyzed cross-coupling reactions [1], enabling the divergent synthesis of 6-aryl and 6-heteroaryl indole-3-carboxylic acid derivatives. This application scenario is particularly valuable for generating focused libraries for structure-activity relationship studies and for preparing chemical probes with tailored biophysical properties.

Pharmaceutical Development: Building Block for Antiviral and Anticancer Agents

Indole-3-carboxylic acid derivatives have demonstrated activity against viral targets, including SARS-CoV-2, as well as anticancer activity through kinase inhibition [1][2]. While direct data for this specific compound is limited, the 6-chloro-2-methyl substitution pattern is consistent with scaffolds explored in these therapeutic areas. The compound serves as a key intermediate for synthesizing more complex analogs with potential biological activity.

Agrochemical Research: Synthesis of Novel Herbicides and Fungicides

Indole-3-carboxylic acid derivatives are also utilized in agrochemical discovery as precursors to herbicides and fungicides [1]. The 6-chloro substituent enhances lipophilicity and provides a synthetic diversification point, making this compound a valuable building block for generating novel agrochemical leads with improved physicochemical properties for foliar uptake and soil mobility.

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